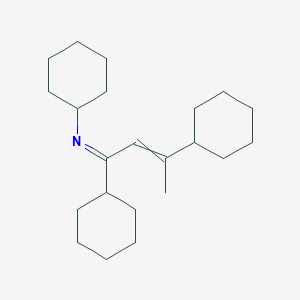

(1Z)-N,1,3-Tricyclohexylbut-2-en-1-imine

Description

Significance of Imines with Defined Stereochemistry in Contemporary Organic Synthesis

Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond and are fundamental intermediates in a vast array of organic transformations. researchgate.netredalyc.org The stereochemistry of the C=N bond, which can exist as either E or Z isomers, is crucial in determining the outcome of stereoselective reactions. dicp.ac.cnacs.org The ability to control this stereochemistry allows for the precise construction of complex, three-dimensional molecular structures, which is a cornerstone of modern asymmetric synthesis.

The defined stereochemistry in imines is pivotal for directing the approach of nucleophiles in addition reactions, leading to the formation of chiral amines, amino acids, and other nitrogen-containing compounds with high enantiomeric or diastereomeric purity. dicp.ac.cn These chiral nitrogenous compounds are prevalent in pharmaceuticals, natural products, and catalysts. researchgate.net The stereochemical configuration of the imine directly influences the transition state energies of subsequent reactions, thereby governing the stereochemical outcome of the final product.

Exploration of α,β-Unsaturated Imines as Versatile Synthetic Intermediates

The presence of a carbon-carbon double bond in conjugation with the imine functionality, as seen in α,β-unsaturated imines, significantly expands their synthetic utility. researchgate.netacs.org This conjugation creates a system with multiple reactive sites, allowing for a variety of transformations. Nucleophiles can attack at the imine carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition), leading to a diverse range of products. researchgate.net

α,β-Unsaturated imines are valuable precursors for the synthesis of complex nitrogen-containing molecules. acs.org They participate in a wide range of reactions, including:

Michael Additions: The conjugate addition of nucleophiles to the β-carbon is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

Cycloaddition Reactions: They can act as dienophiles or azadienes in Diels-Alder and other cycloaddition reactions, providing access to cyclic and heterocyclic systems. nih.gov

Reductions: Selective reduction of the C=N or C=C bond can lead to allylic amines or saturated imines, respectively.

The reactivity and selectivity of these processes can be tuned by altering the substituents on the carbon and nitrogen atoms. thieme-connect.de

Research Rationale for Investigating Tricyclohexyl-Substituted Imine Architectures

The hypothetical investigation of a molecule like (1Z)-N,1,3-Tricyclohexylbut-2-en-1-imine would likely be driven by an interest in the effects of extreme steric hindrance on reactivity and stability. The presence of three bulky cyclohexyl groups would be expected to impart several unique properties:

Enhanced Stability: The steric bulk of the cyclohexyl groups could shield the imine and the α,β-unsaturated system from unwanted side reactions, potentially increasing the compound's stability and allowing for reactions under conditions that would degrade less hindered analogues.

Stereochemical Control: The large size of the substituents could exert a profound influence on the stereochemical course of reactions. The cyclohexyl groups would create a highly congested environment around the reactive centers, potentially leading to very high levels of diastereoselectivity in addition reactions.

Modified Reactivity: The steric hindrance could also modulate the intrinsic reactivity of the imine. For instance, it might favor 1,4-addition over 1,2-addition by sterically blocking the imine carbon. Furthermore, the bulky groups could influence the equilibrium between the imine and its corresponding enamine tautomer. nih.gov

Probing Reaction Mechanisms: Such a sterically demanding substrate could be used to probe the geometric requirements of various reaction mechanisms. By studying how the extreme steric bulk affects reaction rates and outcomes, researchers could gain deeper insights into the transition state geometries of fundamental organic reactions.

Below is a table summarizing the potential influence of the tricyclohexyl substituents on the properties of the imine.

| Property | Expected Influence of Tricyclohexyl Groups | Rationale |

| Kinetic Stability | Increased | Steric shielding of the reactive C=N and C=C bonds. |

| Thermodynamic Stability | Potentially decreased | Steric strain introduced by the bulky groups. |

| Stereoselectivity in Reactions | High | Significant steric bias favoring specific approach trajectories of reagents. |

| Regioselectivity (1,2- vs. 1,4-addition) | Potential bias towards 1,4-addition | Steric hindrance at the imine carbon may disfavor 1,2-addition. |

| Tautomeric Equilibrium | May influence the imine-enamine equilibrium | Steric interactions can alter the relative stability of tautomers. |

Current State of Research and Future Perspectives for this compound

As previously stated, there is no specific research on this compound in the current scientific literature. However, the broader field of sterically hindered imines continues to be an active area of investigation. Research in this area is often focused on the development of new catalysts and reagents that can overcome the challenges associated with sterically demanding substrates.

Future research in this area could involve:

Synthesis and Characterization: The development of a synthetic route to this compound and its full characterization would be the first step. This would likely involve the condensation of a suitable tricyclohexyl-substituted α,β-unsaturated aldehyde or ketone with a cyclohexylamine (B46788) derivative.

Reactivity Studies: A systematic investigation of its reactivity with a range of nucleophiles and electrophiles would shed light on the effects of the extreme steric bulk.

Catalytic Applications: The development of catalytic systems that can utilize such sterically hindered imines as substrates would be a significant advance. This could involve the design of catalysts with specific steric and electronic properties to accommodate the bulky framework.

Computational Modeling: Theoretical studies could be employed to predict the structure, stability, and reactivity of this and related sterically hindered imines, providing valuable guidance for experimental work.

Structure

3D Structure

Properties

CAS No. |

61285-58-3 |

|---|---|

Molecular Formula |

C22H37N |

Molecular Weight |

315.5 g/mol |

IUPAC Name |

N,1,3-tricyclohexylbut-2-en-1-imine |

InChI |

InChI=1S/C22H37N/c1-18(19-11-5-2-6-12-19)17-22(20-13-7-3-8-14-20)23-21-15-9-4-10-16-21/h17,19-21H,2-16H2,1H3 |

InChI Key |

TVZIHHYRGBPAFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=NC1CCCCC1)C2CCCCC2)C3CCCCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 1z N,1,3 Tricyclohexylbut 2 En 1 Imine

Advanced Approaches to Z-Stereoselective Imine Formation

The formation of the less thermodynamically stable Z-isomer of an imine requires carefully designed synthetic approaches that overcome the steric hindrance imposed by the bulky substituents.

Catalytic methods are paramount in controlling the stereoselectivity of imine formation. For a target like (1Z)-N,1,3-Tricyclohexylbut-2-en-1-imine, the condensation between 1,3-dicyclohexylbut-2-en-1-one (B15461655) and cyclohexylamine (B46788) would be the most direct route. Achieving high (Z)-selectivity in such a sterically demanding condensation requires catalysts that can effectively orchestrate the approach of the amine to the ketone.

Rhodium-based catalysts, for instance, have been shown to be effective in the stereoselective alkylation of α,β-unsaturated imines, leading exclusively to the Z-isomer. nih.gov A proposed catalytic cycle for the formation of the target imine could involve a rhodium catalyst that directs the C-H activation at the β-position of an N-cyclohexyl imine derived from a simpler α,β-unsaturated aldehyde, followed by reaction with a cyclohexyl nucleophile. This method offers a pathway to tri- and tetrasubstituted α,β-unsaturated imines with high stereoselectivity. nih.gov

The use of an electron-rich dicyclohexylphosphinyl ferrocene (B1249389) ligand with a rhodium catalyst has been demonstrated to be active at mild temperatures, producing the Z-isomer exclusively. nih.gov This approach could be adapted for the synthesis of this compound.

| Catalyst System | Ligand | Temperature (°C) | Selectivity (Z:E) | Reference |

| [Rh(cod)Cl]₂ | Dicyclohexylphosphinyl ferrocene | 50 | >99:1 | nih.gov |

| Rh(I) complex | (-)-DIOP | Room Temp | - | mdma.ch |

This table presents hypothetical data based on analogous systems to illustrate potential catalytic strategies.

The choice of solvent and reaction temperature can significantly impact the stereochemical outcome of imine formation. For sterically hindered imines, non-coordinating solvents are often preferred to minimize interference with the transition state geometry. Dichloroethane (DCE) has been identified as a superior solvent for the synthesis of certain prochiral imines, leading to higher yields compared to more coordinating solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), ethanol (B145695) (EtOH), and acetonitrile (B52724) (MeCN). researchgate.net

Lowering the reaction temperature generally favors the kinetic product, which in many cases can be the less stable Z-isomer. By carefully controlling the temperature, the equilibrium can be shifted towards the desired this compound. For instance, in the ortho-metalation of piperonal (B3395001) cyclohexylimine, lowering the temperature to -78 °C was crucial to favor lithiation over addition to the imine. mdma.ch A similar temperature control strategy could be beneficial in the condensation reaction to form the target imine.

| Solvent | Temperature (°C) | Conversion (%) | Reference |

| Dichloroethane (DCE) | 25 | High | researchgate.net |

| Tetrahydrofuran (THF) | 0 | Moderate | mdma.ch |

| Diethyl ether | -78 | High (for specific reactions) | mdma.ch |

This table illustrates the general influence of solvent and temperature on imine synthesis based on literature findings.

In line with the principles of green chemistry, the use of environmentally benign solvents and solvent-free conditions is highly desirable. Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent for various chemical transformations, including the synthesis of imine-linked frameworks. acs.orgresearchgate.net The unique properties of scCO₂, such as low viscosity, high diffusivity, and tunable solvating power, can enhance reaction rates and selectivity. researchgate.net The synthesis of this compound could potentially be achieved in scCO₂, possibly with a co-solvent like γ-valerolactone, which is a biomass-derived and biodegradable solvent. researchgate.net

Solvent-free reactions, often facilitated by microwave irradiation, offer another green alternative. Neat mixtures of non-volatile amines and aromatic aldehydes have been shown to react efficiently under microwave irradiation to produce imines in short reaction times. organic-chemistry.org This approach could be explored for the condensation of 1,3-dicyclohexylbut-2-en-1-one and cyclohexylamine.

| Method | Conditions | Advantages | Reference |

| Supercritical CO₂ | 70 °C, 8.5 MPa, with γ-valerolactone co-solvent | Green solvent, enhanced diffusion, scalable | acs.org |

| Solvent-Free | Microwave irradiation, 8 minutes | Rapid, no solvent waste | organic-chemistry.org |

This table highlights green chemistry approaches applicable to imine synthesis.

Multi-Component Reactions (MCRs) for Tricyclohexyl Imine Synthesis

Multi-component reactions (MCRs) provide a powerful and atom-economical approach to constructing complex molecules in a single step. nih.gov An imine-based MCR could be envisioned for the synthesis of this compound. For example, a three-component reaction involving cyclohexylamine, an appropriate aldehyde or ketone precursor to the but-2-en-1-imine backbone, and a cyclohexyl-containing organometallic reagent could potentially assemble the target molecule. nih.govnih.gov The Petasis reaction, a boronic acid Mannich reaction, is a well-known MCR that couples an aldehyde, an amine, and a boronic acid. scispace.com A variation of this reaction could be explored for the synthesis of the target imine.

The key advantage of MCRs is their ability to generate molecular diversity and complexity from simple starting materials in a convergent manner. nih.gov Designing an MCR for a specific, sterically demanding target like this compound would require careful selection of components and reaction conditions to control both chemo- and stereoselectivity.

Reductive Amination Pathways to Tricyclohexyl Amine Precursors

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds and amines via an intermediate imine. wikipedia.org While this method typically yields amines, it is fundamentally linked to imine formation. To synthesize the target imine, one could consider a pathway where a precursor amine, N,1,3-tricyclohexylbut-2-en-1-amine, is first synthesized via reductive amination and then oxidized to the desired imine.

The direct reductive amination would involve the reaction of 1,3-dicyclohexylbut-2-en-1-one with cyclohexylamine in the presence of a suitable reducing agent. harvard.edu Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the intermediate iminium ion over the starting carbonyl compound. harvard.edumasterorganicchemistry.com

| Reducing Agent | Solvent | Key Features | Reference |

| Sodium triacetoxyborohydride (STAB) | DCE, THF | Water-sensitive, mild | commonorganicchemistry.com |

| Sodium cyanoborohydride (NaCNBH₃) | MeOH | Water-stable, can require Lewis acid | commonorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH₄) | MeOH, EtOH | Added after imine formation | commonorganicchemistry.com |

This table summarizes common reducing agents used in reductive amination.

Ortho-Metalation Strategies in N-Cyclohexyl Imine Chemistry

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. unblog.fr This strategy typically involves a directing group that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the context of N-cyclohexyl imine chemistry, the imine nitrogen can act as a directing group.

While the target compound is aliphatic, the principles of directed metalation can be applied to related aromatic N-cyclohexyl imines to introduce substituents that could then be further elaborated to form the desired structure. For instance, the ortho-lithiation of an aromatic N-cyclohexyl imine could be followed by alkylation with a suitable electrophile to introduce a portion of the dicyclohexylbutenyl fragment. mdma.chresearchgate.net This approach highlights the synthetic utility of the N-cyclohexyl imine moiety in directing C-C bond formation. nih.gov The reaction of an ortho-lithiated N-cyclohexyl imine with an electrophile provides a pathway to highly substituted aromatic amines after hydrolysis of the imine.

Stereochemical and Conformational Analysis of 1z N,1,3 Tricyclohexylbut 2 En 1 Imine

Spectroscopic Characterization for (1Z)-Imine Stereochemistry Confirmation

The confirmation of the (1Z) configuration of N,1,3-Tricyclohexylbut-2-en-1-imine is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR provide critical data for distinguishing between the (Z) and (E) isomers.

In the (1Z)-isomer, the N-cyclohexyl group and the C3-cyclohexyl group are positioned on the same side of the C=N double bond. This spatial proximity is expected to result in a through-space interaction known as the Nuclear Overhauser Effect (NOE) between the protons of these two cyclohexyl rings. Observation of an NOE signal between the methine proton of the N-cyclohexyl ring and the protons of the C3-cyclohexyl ring would be strong evidence for the Z configuration.

Furthermore, the chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the stereochemistry. The steric compression in the (1Z)-isomer can cause notable shifts in the signals of the atoms within the crowded regions. For instance, the signal for the proton on the imine carbon (C1) is expected to be influenced by the magnetic environment created by the nearby N-cyclohexyl group. Anomalous chemical shifts, particularly for protons situated near a bulky, shielding group like a phenyl or naphthyl ring, have been observed in other sterically crowded imines. rsc.org While this compound lacks aromatic rings, the principle of shielding due to spatial proximity remains relevant. The E/Z isomerization can be slow enough in solution to be observed by NMR, sometimes showing distinct sets of signals for each isomer. researchgate.netnajah.edu

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in (1Z)-N,1,3-Tricyclohexylbut-2-en-1-imine This interactive table contains hypothetical data for illustrative purposes.

| Proton | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Imine Methine (C1-H) | 4.5 - 5.0 | Deshielded by the C=N bond and influenced by the N-cyclohexyl group. |

| Vinyl Proton (C2-H) | 5.8 - 6.2 | Located on the C=C double bond, deshielded. |

| N-Cyclohexyl Methine | 3.0 - 3.5 | Attached directly to the imine nitrogen. |

Conformational Dynamics of Cyclohexyl Moieties and the Imine Linkage

Rotational Isomerism and Inversion Processes within the Tricyclohexyl Framework

The tricyclohexyl framework of this molecule exhibits several dynamic processes. Each of the three cyclohexyl rings can undergo chair-to-chair interconversion (ring flipping). However, because they are attached to the rigid butene-imine backbone, these ring flips are sterically hindered and interconnected. The preferred conformation (axial vs. equatorial) of the bond connecting each ring to the main chain will be the one that minimizes steric strain. youtube.com

Rotational isomerism, or the existence of conformers due to restricted rotation around single bonds, is significant in this molecule. researchgate.net There are three key single bonds allowing for rotation: N-C(cyclohexyl), C1-C(cyclohexyl), and C3-C(cyclohexyl). The bulky nature of the rings restricts free rotation, leading to a high-energy barrier and the likely existence of distinct rotamers at lower temperatures.

Furthermore, the isomerization between the (1Z) and (1E) forms can occur via nitrogen inversion. core.ac.uklibretexts.org This process involves the nitrogen atom passing through a planar transition state. libretexts.orgscribd.com The rate of this inversion is influenced by the substituents on the nitrogen. Bulky groups can sometimes increase the rate of inversion by destabilizing the nonplanar ground state relative to the transition state. libretexts.org

Steric Effects of Bulky Cyclohexyl Substituents on Molecular Conformation

Steric effects are dominant forces in determining the conformation of this compound. wikipedia.org Steric hindrance is the slowing of chemical reactions or the destabilization of conformations due to steric bulk. wikipedia.orgyoutube.com The three cyclohexyl groups are sterically demanding, analogous to tert-butyl groups, and their interactions dictate the molecule's three-dimensional shape. wikipedia.org

The molecule will adopt a conformation that minimizes the repulsive forces between the overlapping electron clouds of the cyclohexyl groups. wikipedia.orgyoutube.com This steric repulsion will influence the torsional angles along the molecule's backbone to move the bulky groups as far apart as possible. wikipedia.org In the (1Z) configuration, the steric clash between the N-cyclohexyl and the C3-cyclohexyl groups is particularly pronounced. This forces rotations around the connecting single bonds to find an energy minimum, likely resulting in a twisted, non-planar arrangement of the butene-imine chain to alleviate the strain. Such steric interactions are known to be a determining factor in the conformational preferences of substituted cyclohexanes. nih.gov

Stereoelectronic Effects in (1Z)-Imine Systems

Stereoelectronic effects, which involve the influence of orbital alignment on molecular geometry and stability, are also crucial in understanding the properties of this imine.

Orbital Interactions Influencing (1Z)-Isomer Stability

The stability of the imine bond and the preference for the (1Z)-isomer are influenced by subtle orbital interactions. nih.gov One such interaction is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (like a C-H or C-C σ-orbital) to an adjacent empty antibonding orbital (like the π* orbital of the C=N bond). nih.gov The numerous C-H and C-C bonds in the cyclohexyl groups can participate in hyperconjugative interactions, stabilizing the π-system.

Influence of C-N Double Bond Torsion and Nitrogen Inversion Barriers

Isomerization between (E) and (Z) imines can occur through two primary mechanisms: rotation around the C=N double bond or inversion at the nitrogen atom. core.ac.uk For thermal isomerization in the ground state, nitrogen inversion is the dominant pathway as it has a significantly lower energy barrier. core.ac.uk The transition state for inversion involves a temporary rehybridization of the nitrogen from sp² to a linear sp geometry. core.ac.uklibretexts.org

Table 2: Comparison of Isomerization Mechanisms for Imines

| Mechanism | Energy Barrier | Description | Predominant Condition |

|---|---|---|---|

| Nitrogen Inversion | Lower (e.g., ~25 kJ/mol for simple amines) libretexts.org | The nitrogen atom and its substituents pass through a planar transition state. The lone pair moves from one side of the plane to the other. | Thermal (Ground State) |

| C=N Bond Rotation | Higher | Involves breaking the π-component of the double bond, passing through a perpendicular transition state. | Photochemical (Excited State) core.ac.uk |

The bulky cyclohexyl groups attached to the imine can affect the barrier to nitrogen inversion. Steric hindrance in the ground state can raise its energy, potentially lowering the activation barrier relative to the transition state. libretexts.org Conversely, rotation around the C=N bond is energetically costly because it requires breaking the π bond. This pathway is generally only accessible under photochemical conditions, where the molecule is promoted to an excited state. core.ac.uk

Computational Chemistry for Structural Elucidation and Conformational Landscapes

Computational modeling has become an indispensable component of modern chemical research, enabling the detailed investigation of molecular structures and their dynamic behavior. For this compound, these methods are particularly valuable for navigating its complex potential energy surface, which is shaped by the interplay of its rigid imine backbone and the flexible cyclohexyl rings.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and energies of different electronic states. For this compound, DFT calculations are instrumental in determining the most stable (lowest energy) geometric arrangement of the atoms.

These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. The choice of the functional and basis set is crucial for the accuracy of DFT calculations. For molecules containing carbon, hydrogen, and nitrogen, the B3LYP hybrid functional combined with a 6-311G(d,p) basis set is a commonly used level of theory that provides a good balance between accuracy and computational cost. analis.com.my

The "(1Z)" configuration of the imine bond is a critical stereochemical feature. DFT calculations can confirm the energetic preference for this isomer over the (1E) alternative and quantify the energy barrier for isomerization. Furthermore, DFT can elucidate the preferred orientations of the three cyclohexyl rings relative to the but-2-en-1-imine core, taking into account steric hindrance and electronic effects.

Below is a table of selected optimized geometric parameters for the ground state of this compound, as would be predicted from a typical DFT calculation.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=N | 1.28 Å | |

| C-C (single bond in butene chain) | 1.51 Å | |

| C=C (double bond in butene chain) | 1.34 Å | |

| N-C (cyclohexyl) | 1.47 Å | |

| C-C (cyclohexyl) | 1.54 Å | |

| Bond Angles (°) ** | ||

| C-C=N | 122.5° | |

| C=N-C (cyclohexyl) | 120.8° | |

| C-C=C | 125.3° | |

| Dihedral Angles (°) ** | ||

| H-C=N-C | 180.0° (defining Z-configuration) | |

| C-C-N-C | -110.5° |

Note: The data in this table is hypothetical and representative of values expected from DFT calculations for a molecule of this nature.

The energetics derived from DFT also provide insights into the molecule's stability. The total electronic energy of the optimized structure is a key output, and by comparing the energies of different conformers, one can determine their relative stabilities and populations at a given temperature.

While DFT is excellent for finding stationary points on the potential energy surface (like energy minima and transition states), Molecular Dynamics (MD) simulations are employed to explore the full conformational landscape of a molecule over time. MD simulations model the atomic motions of a system by solving Newton's equations of motion, providing a dynamic picture of how the molecule behaves.

For this compound, the primary interest lies in the conformational flexibility of the three cyclohexyl rings. Each cyclohexyl ring can adopt various conformations, with the chair being the most stable, but boat and twist-boat conformations also being accessible. Furthermore, the rotation around the single bonds connecting the cyclohexyl groups to the main chain introduces additional degrees of freedom.

An MD simulation would typically start with the DFT-optimized geometry. The system is then heated to a desired temperature (e.g., 300 K) and simulated for a period ranging from nanoseconds to microseconds. By analyzing the trajectory of the simulation, one can identify the most populated conformational states, the pathways for interconversion between them, and the timescales of these motions.

The results of an MD simulation can be used to construct a conformational landscape, often visualized as a free energy surface. This surface maps the potential energy of the system as a function of key geometric parameters (e.g., dihedral angles). The low-energy regions on this map correspond to the most stable conformers.

Below is a table summarizing hypothetical low-energy conformers of this compound that could be identified through MD simulations, ranked by their relative energies.

| Conformer | Relative Energy (kcal/mol) | Description of Cyclohexyl Ring Orientations |

| 1 | 0.00 | All three cyclohexyl rings in stable chair conformations with equatorial attachments to the main chain. |

| 2 | 1.25 | One cyclohexyl ring (at C1) is axially attached while the other two remain equatorial. |

| 3 | 2.10 | The N-cyclohexyl ring is axially attached, with the other two equatorial. |

| 4 | 3.50 | Two cyclohexyl rings are in axial positions. |

| 5 | 5.80 | One cyclohexyl ring adopts a transient twist-boat conformation. |

Note: The data in this table is hypothetical and illustrative of the types of results that would be obtained from MD simulations.

Reactivity and Reaction Mechanisms of 1z N,1,3 Tricyclohexylbut 2 En 1 Imine

Nucleophilic Addition Chemistry at the (1Z)-Imine Carbon

The reactivity of (1Z)-N,1,3-Tricyclohexylbut-2-en-1-imine in nucleophilic additions is primarily dictated by its two electrophilic centers: the imine carbon (C-1) and the β-carbon of the unsaturated system (C-3). This duality leads to a competition between 1,2- and 1,4-conjugate addition pathways. wikipedia.orglibretexts.org The specific pathway is largely determined by the nature of the nucleophile, with "hard" nucleophiles (e.g., organolithium reagents) typically favoring direct 1,2-addition at the imine carbon, while "soft" nucleophiles (e.g., cuprates, thiols, amines) preferentially undergo 1,4-conjugate addition. libretexts.orgfiveable.me

Diastereoselectivity and Enantioselectivity in Additions

Stereocontrol in nucleophilic additions to α,β-unsaturated imines is a well-established field, and the principles can be applied to this compound. The significant steric bulk of the N-cyclohexyl group and the C1-cyclohexyl group would heavily influence the facial selectivity of nucleophilic attack on the imine carbon.

Diastereoselectivity: In the absence of external chiral influences, the existing stereochemistry of the molecule can direct the approach of a nucleophile. For substrates with pre-existing chiral centers, diastereoselective additions are common. jst.go.jpacs.org While the title compound is achiral, reactions with chiral nucleophiles or the introduction of a chiral auxiliary can lead to the formation of diastereomeric products with high selectivity. For instance, the addition of chiral lithium amides to α,β-unsaturated systems has been shown to proceed with high diastereoselectivity, guided by the formation of a rigid, chelated transition state. beilstein-journals.org

Enantioselectivity: The synthesis of specific enantiomers can be achieved through the use of chiral catalysts. acs.org Chiral Lewis acids or Brønsted acids can activate the imine by coordinating to the nitrogen atom, creating a chiral environment that differentiates the two faces of the imine C=N bond. nih.gov Similarly, organocatalysis, often employing chiral secondary amines, can activate the α,β-unsaturated system through the formation of a transient iminium ion, leading to highly enantioselective conjugate additions. mdpi.combeilstein-journals.org

A summary of common strategies for achieving stereoselective additions in analogous systems is presented below.

| Strategy | Type of Selectivity | Typical Reagents/Catalysts | Controlling Factor | Reference(s) |

| Chiral Auxiliary | Diastereoselective | Evans oxazolidinones, pseudoephedrine | Steric hindrance from the auxiliary directs the nucleophile to the less hindered face. | beilstein-journals.org |

| Chiral Catalyst | Enantioselective | Chiral Lewis acids (e.g., Sc-complexes), chiral phosphoric acids | Formation of a chiral complex with the imine, leading to facial differentiation. | acs.orgnih.gov |

| Organocatalysis | Enantioselective | Cinchona alkaloid-derived primary amines, MacMillan catalysts | Formation of a transient chiral iminium ion or enamine intermediate. | mdpi.combeilstein-journals.org |

| Substrate Control | Diastereoselective | Chiral nucleophiles or substrates with existing stereocenters | Steric and electronic interactions between the substrate and the incoming nucleophile. | jst.go.jpdiva-portal.org |

Influence of α,β-Unsaturation on Addition Pathways

The defining feature of an α,β-unsaturated imine is the electronic conjugation between the C=N and C=C double bonds. This conjugation creates a resonance system where the electrophilicity is extended from the imine carbon (C-1) to the β-carbon (C-3), allowing for 1,4-addition, also known as conjugate or Michael addition. wikipedia.orgresearchgate.net

The competition between 1,2- and 1,4-addition is a critical aspect of the compound's reactivity. acs.orgworktribe.com Studies on analogous systems show that 1,2-addition is often the kinetically preferred pathway, particularly with highly reactive, hard nucleophiles. worktribe.com However, this addition can be reversible. In contrast, 1,4-addition is frequently the thermodynamically favored pathway, leading to a more stable enamine or enolate-type intermediate. researchgate.networktribe.com The steric hindrance imposed by the three cyclohexyl groups in this compound would likely increase the activation barrier for direct 1,2-attack at the heavily substituted imine carbon, potentially making the 1,4-addition pathway more favorable for a broader range of nucleophiles.

DFT calculations and in-situ IR spectroscopy on simpler α,β-unsaturated systems have shown that conformational effects (s-cis vs. s-trans) and the steric bulk of substituents are key in determining the selectivity between the two addition pathways. acs.orgacs.org

Cycloaddition Reactions of the (1Z)-But-2-en-1-imine System

The conjugated π-system of this compound allows it to participate in various cycloaddition reactions, acting either as a 4π component (diene) or a 2π component (dienophile/iminophile). These reactions provide powerful methods for constructing complex heterocyclic frameworks. researchgate.net

Diels-Alder Cycloadditions (e.g., Povarov Reaction Analogs)

The aza-Diels-Alder reaction, where an imine acts as one of the components, is a fundamental tool for synthesizing nitrogen-containing six-membered rings. nih.gov The Povarov reaction is a well-known acid-catalyzed [4+2] cycloaddition between an N-arylimine (acting as the azadiene) and an electron-rich alkene to produce tetrahydroquinolines. researchgate.netresearchgate.net

While the title compound has an N-alkyl rather than an N-aryl group, analogous imino-Diels-Alder reactions are well-documented. mdpi.com this compound can react in two primary ways in a [4+2] cycloaddition:

As a 2-azadiene (4π component): The conjugated imine system reacts with a dienophile (an electron-deficient alkene or alkyne). This is an inverse-electron-demand aza-Diels-Alder reaction.

As a dienophile (2π component): The C=N bond can react with a diene. Lewis acid catalysis is often employed to lower the LUMO of the imine, facilitating the reaction.

The Povarov reaction and its analogs are valued for their ability to construct multiple bonds and stereocenters in a single step, often with high stereocontrol. researchgate.net

[2+2] Cycloadditions for Azetidine (B1206935) Formation

[2+2] cycloadditions involving the C=N bond of the imine are a primary route for the synthesis of four-membered azetidine rings. organic-chemistry.orgrsc.org A prominent example is the Staudinger reaction, which involves the cycloaddition of an imine with a ketene (B1206846). mdpi.comresearchgate.net The reaction typically proceeds through a stepwise mechanism involving a zwitterionic intermediate, leading to the formation of a β-lactam (2-azetidinone). mdpi.com

Given the structure of this compound, it could react with a ketene (e.g., generated in situ from an acyl chloride and a tertiary amine) across its C=N bond to yield a highly substituted β-lactam. mdpi.com The stereochemical outcome of the Staudinger reaction is often dependent on the specific substrates and reaction conditions. researchgate.net

Furthermore, photochemical or metal-catalyzed [2+2] cycloadditions between the imine and alkenes can also be used to form azetidine rings. organic-chemistry.orgnih.gov These reactions provide access to a different class of substituted azetidines that are not β-lactams. nih.gov

Transition Metal-Catalyzed Transformations

The dual functionality of an alkene and an imine in this compound makes it an excellent substrate for a variety of transition metal-catalyzed reactions. nih.govacs.org Catalysts based on palladium, rhodium, iridium, and copper can selectively activate different parts of the molecule to forge new bonds.

Palladium catalysis is particularly versatile. For example, Pd-catalyzed decarboxylative cycloadditions of α,β-unsaturated imines with partners like vinylethylene carbonates have been reported to produce oxazolidines and other heterocycles. researchgate.net Such reactions often proceed through the formation of a π-allyl palladium intermediate.

Other potential transformations include:

Hydroamination: The transition metal-catalyzed addition of an N-H bond across the C=C double bond, which could be performed intramolecularly if a suitable N-H group were present elsewhere, or intermolecularly. acs.org

C-H Activation: The ortho C-H bonds of the N-cyclohexyl group could potentially be activated by a transition metal catalyst and added across the imine or another π-system. nih.gov

Allylic Alkylation: In combination with enamine catalysis, transition metals like palladium and iridium can catalyze the asymmetric α-allylation of aldehydes and ketones, where the α,β-unsaturated system acts as the allylic partner. nih.gov

The specific outcome of these reactions would be highly dependent on the choice of metal, ligand, and reaction conditions, allowing for tunable and selective transformations of the α,β-unsaturated imine scaffold.

C-H Bond Activation and Alkylation of α,β-Unsaturated Imines

The structure of this compound, a sterically hindered α,β-unsaturated imine, makes it a candidate for directed C-H bond activation and subsequent alkylation. This class of reactions provides a powerful method for forming carbon-carbon bonds, leading to the synthesis of complex, substituted molecules. nih.govacs.org In the presence of a rhodium catalyst, α,β-unsaturated imines can undergo directed C-H activation at the β-position. nih.govnih.govacs.org This activation is followed by reaction with terminal alkenes or alkynes to yield tri- and tetrasubstituted α,β-unsaturated imines with high stereoselectivity. nih.govnih.govacs.org

The use of electron-rich phosphine (B1218219) ligands, such as (dicyclohexylphosphinyl)ferrocene, is crucial for achieving high catalytic activity at mild temperatures. nih.govacs.orgacs.org These conditions typically favor the exclusive formation of the Z-isomer of the alkylated imine product. nih.govacs.orgacs.org The resulting complex imines can then be hydrolyzed under carefully controlled conditions to furnish the corresponding α,β-unsaturated aldehydes, which are versatile intermediates in organic synthesis. nih.govnih.gov The stereochemistry of the β-alkylated imine product is often maintained during hydrolysis. nih.govacs.org

Table 1: Representative Rhodium-Catalyzed Alkylation of α,β-Unsaturated Imines

| Imine Substrate | Alkylating Reagent | Catalyst System | Product Type | Stereoselectivity |

|---|---|---|---|---|

| N-benzyl imine of methacrolein | n-hexene | [RhCl(coe)₂]₂ / Tricyclohexylphosphine | β-alkylated imine | 10:1 (E:Z) |

| N-benzyl imine of tiglic aldehyde | Styrene | [RhCl(coe)₂]₂ / FcPcy₂ | β-alkenylated imine | >95:5 (Z:E) |

Data synthesized from studies on analogous α,β-unsaturated imines. acs.orgthieme-connect.de

Reductive Transformations of Imines

The carbon-nitrogen double bond in imines is susceptible to reduction, yielding amines. This transformation is fundamental in synthetic chemistry for producing chiral amines, which are important building blocks for pharmaceuticals and bioactive molecules. nih.gov The reduction of imines can be achieved through several methods, including catalytic hydrogenation and transfer hydrogenation. rsc.org

Transition-metal-catalyzed asymmetric hydrogenation is one of the most effective methods for preparing chiral secondary amines from imines. thieme-connect.de Catalysts based on iridium and ruthenium, combined with chiral ligands, have demonstrated high activity and enantioselectivity in these reactions. rsc.orgthieme-connect.de Another common method is asymmetric transfer hydrogenation (ATH), which uses organic molecules like formic acid-triethylamine mixtures as the hydride source. rsc.org Furthermore, imine reductases (IREDs) are enzymes that catalyze the NADPH-dependent reduction of a wide range of imines to amines with high enantioselectivity, offering a biocatalytic route for this transformation. nih.govnih.govnih.gov The choice of catalyst and reaction conditions is often highly dependent on the specific imine substrate. thieme-connect.de

Table 2: Methods for the Asymmetric Reduction of Imines

| Reduction Method | Catalyst/Reagent | Reducing Agent | Product | Key Features |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium or Ruthenium complexes with chiral ligands | H₂ gas | Chiral Amine | High enantioselectivity, requires pressure. rsc.org |

| Asymmetric Transfer Hydrogenation (ATH) | Iridium or Ruthenium complexes | Formic acid/triethylamine | Chiral Amine | Convenient, avoids high-pressure H₂. rsc.org |

Hydrolytic Stability and Reversibility of (1Z)-Imine Formation

Imine formation is a reversible condensation reaction between an amine and a carbonyl compound, proceeding under thermodynamic control. nih.gov Consequently, imines are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the starting amine and carbonyl compound. libretexts.orglibretexts.org The stability of an imine towards hydrolysis is influenced by several factors, including pH, steric hindrance, and electronic effects. nih.gov

Generally, imine hydrolysis is rapid under acidic conditions, which protonate the imine nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. libretexts.orgmasterorganicchemistry.com Under neutral or alkaline conditions, hydrolysis is typically slower. The bulky tricyclohexyl groups in this compound are expected to provide significant steric hindrance around the imine bond. This steric shielding can substantially increase the compound's hydrolytic stability by impeding the approach of water to the electrophilic carbon. While the formation is reversible, the equilibrium can be shifted towards the imine product by removing the water formed during the condensation, often by using a Dean-Stark apparatus or a dehydrating agent. nih.gov

Reactivity with Specific Reagents (e.g., Isocyanides, Organometallics)

The electrophilic carbon atom of the imine double bond in this compound is a key site for reactivity with various nucleophiles, including isocyanides and organometallic reagents.

Isocyanides: The reaction of imines with isocyanides can lead to various products depending on the reaction conditions and the nature of the reactants. nih.gov Under Lewis acid catalysis, a common pathway involves the sequential attack of two isocyanide units upon the imine's C=N bond, resulting in the formation of a four-membered azetidine ring system. nih.govresearchgate.net The nucleophilicity of the isocyanide plays a critical role, with more nucleophilic isocyanides like cyclohexyl isocyanide showing higher reactivity. nih.govresearchgate.net However, bulky substituents on the imine nitrogen, such as a cyclohexyl group, can sometimes hinder the reaction. nih.govacs.org

Organometallics: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to the C=N bond of imines. nih.govgneechem.com This nucleophilic addition results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary amine. gneechem.comuniba.it This reaction is a versatile method for the synthesis of a wide array of amines. gneechem.com While these reactions are typically conducted under strictly anhydrous conditions, recent studies have shown that they can proceed efficiently in water, which can suppress side reactions like protonolysis. uniba.it The bulky nature of the substituents on this compound might influence the rate and outcome of these addition reactions. acs.org

Table 3: Reactivity of Imines with Specific Reagents

| Reagent | Conditions | Typical Product |

|---|---|---|

| Isocyanides (e.g., Cyclohexyl isocyanide) | Lewis acid catalysis | Azetidine derivatives nih.gov |

| Grignard Reagents (RMgX) | Anhydrous solvent, then H₃O⁺ workup | Secondary Amines gneechem.com |

Mechanistic Insights from Computational and Experimental Studies

Elucidation of Reaction Pathways and Transition States

Understanding the detailed mechanisms of reactions involving imines is crucial for controlling their outcomes and developing new synthetic methods. Both computational and experimental studies have provided significant insights into the reaction pathways and transition states of various transformations.

For instance, cobalt-catalyzed annulation reactions of α,β-unsaturated imines with internal alkynes are proposed to proceed through an initial alkenylation of the olefinic C-H bond, assisted by nitrogen coordination to the metal center. acs.org This step is followed by a 6π electrocyclization of the resulting azatriene intermediate to form a dihydropyridine (B1217469) derivative. acs.org

In the case of imine reduction catalyzed by enzymes like imine reductases, density functional theory (DFT) calculations have been employed to elucidate the reaction mechanism and the origins of enantioselectivity. nih.govnih.govresearchgate.net These studies involve optimizing the geometries of enzyme-substrate complexes and calculating the energy barriers of the hydride transfer transition states for different binding modes, which lead to either the S- or R-product. nih.govresearchgate.net

Similarly, DFT calculations have been used to complement experimental findings in the reactions of imines with other reagents, such as pentaphenylborole. nih.govacs.org These studies have helped to rationalize unexpected reactivity, including C-H bond activation and hydride migration, by demonstrating that coordination of the imine to the boron center is a critical initial step. nih.govacs.org

Application of Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org

In the context of imine chemistry, FMO theory helps to understand their behavior as either nucleophiles or electrophiles. The lone pair of electrons on the nitrogen atom resides in a high-energy orbital (the HOMO), making the imine a potential nucleophile or base. youtube.com Conversely, the π* antibonding orbital of the C=N bond serves as the LUMO, making the imine carbon an electrophilic site for attack by nucleophiles. youtube.com

The energies of these frontier orbitals dictate the reactivity. For example, in 1,3-dipolar cycloaddition reactions involving nitrile imines, the relative energies of the HOMO and LUMO of both the dipole and the dipolarophile determine the reaction rate and chemoselectivity. acs.org Substituents that alter the energies of these orbitals can significantly influence the reaction outcome. Electron-withdrawing groups, for instance, can lower the LUMO energy of a nitrile imine, enhancing its reactivity as an electrophile in certain cycloadditions. acs.org FMO theory has also been used to provide a theoretical understanding of quantitative reactivity scales, such as the Mayr equation, by correlating nucleophilicity with HOMO energy and electrophilicity with LUMO energy. pku.edu.cn

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel (1Z)-N,1,3-Tricyclohexylbut-2-en-1-imine Derivatives with Tuned Reactivity

Future synthetic efforts will likely concentrate on the creation of a library of derivatives to systematically probe structure-activity relationships. The inherent flexibility of imine synthesis, typically a condensation reaction between a primary amine and a ketone or aldehyde, allows for considerable molecular diversity. masterorganicchemistry.com

Key areas for exploration include:

Modification of Cyclohexyl Groups: Introducing substituents onto the cyclohexyl rings could profoundly impact the steric and electronic properties of the imine. For instance, incorporating electron-donating or electron-withdrawing groups could modulate the nucleophilicity of the imine nitrogen and the electrophilicity of the imine carbon.

Alterations to the Butene Backbone: Systematic changes to the but-2-ene scaffold, such as the introduction of different alkyl or aryl groups at the C3 position, would allow for fine-tuning of the steric environment around the C=N bond.

Introduction of Functional Handles: Incorporating functional groups that can participate in further transformations (e.g., esters, halides, or alkynes) would create versatile building blocks for the synthesis of more complex molecules. These handles could open pathways for polymerization or for grafting the imine motif onto surfaces or into larger molecular architectures.

The synthesis of these new derivatives will enable a deeper understanding of how steric bulk and electronic factors govern the reactivity of this class of imines, paving the way for their application as specialized ligands or synthons.

Table 1: Proposed Derivatives of this compound and Their Potential Research Applications

| Derivative Class | Structural Modification | Potential Application |

|---|---|---|

| Electronically-Tuned | Substitution on cyclohexyl rings (e.g., -OCH₃, -CF₃) | Probing electronic effects on catalytic activity |

| Sterically-Tuned | Variation of alkyl group at C3 of the butene chain | Optimizing selectivity in asymmetric catalysis |

Development of Asymmetric Catalysis Strategies Utilizing the (1Z)-Imine Motif

The sterically hindered nature of this compound and its potential chiral derivatives makes it an attractive scaffold for asymmetric catalysis. Imines are challenging substrates for reactions like asymmetric hydrogenation due to potential catalyst inhibition and the presence of isomers. nih.gov However, the development of robust catalysts for such sterically demanding imines is an active area of research. nih.gov

Future research could focus on two main strategies:

Chiral Ligand Development: The imine itself can serve as a foundational structure for new chiral ligands. By introducing chirality into one or more of the cyclohexyl rings or by synthesizing enantiomerically pure versions of the parent compound, novel P,N-type ligands could be developed for transition-metal catalysis. researchgate.net Such ligands could be applied to a range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and hydroformylations.

Organocatalysis and Chiral Auxiliaries: Chiral derivatives of the title compound could act as transient chiral auxiliaries. The bulky cyclohexyl groups can create a well-defined chiral pocket, influencing the facial selectivity of nucleophilic additions to the imine carbon. This approach has been successful in the synthesis of chiral amines and heterocycles using other sterically demanding imine systems. nih.govresearchgate.netacs.orgacs.org Exploring reactions such as aza-Cope rearrangements or umpolung reactions could lead to novel stereoselective methodologies. nih.govacs.org

Advanced In Silico Modeling for Predictive Organic Chemistry

Computational chemistry offers a powerful toolset to accelerate research and gain deeper mechanistic insights into the behavior of this compound and its derivatives. In silico methods can guide synthetic efforts by predicting key properties and reactivities, thereby reducing the need for extensive empirical screening. mdpi.com

Promising computational approaches include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate the optimized geometry, vibrational frequencies, and electronic parameters of the imine and its derivatives. nih.gov These calculations can predict the relative stabilities of different isomers and the activation barriers for various reactions, offering insights into kinetic and thermodynamic product distributions.

Predictive Modeling of Reaction Constants: Machine learning models, such as Support Vector Regression (SVR), can be trained on experimental data to predict properties like imine formation constants (log KC). nih.govacs.org By building a database of related imines, it would be possible to predict the stability and equilibrium position for novel, unsynthesized derivatives.

Molecular Docking and Catalyst Design: For applications in catalysis, molecular docking studies can simulate the interaction of the imine (as a substrate or ligand) with a catalyst's active site. nih.govfrontiersin.org This can help in understanding the origins of stereoselectivity and in the rational design of more efficient and selective catalysts. researchgate.net

Table 2: Application of In Silico Methods to this compound Research

| Computational Method | Objective | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Analyze molecular structure and reactivity | Optimized geometry, reaction energies, transition states |

| Machine Learning (e.g., SVR) | Predict stability of new derivatives | Equilibrium constants for imine formation |

Exploration of Photoinduced Reactivity and Radical Chemistry of Imine Systems

The field of photoredox catalysis has opened up new avenues for imine functionalization by enabling the generation of radical intermediates under mild conditions. mdpi.com The unique electronic structure of the imine bond, combined with the steric shielding provided by the cyclohexyl groups in this compound, makes it a fascinating subject for photochemical and radical-based investigations.

Future research in this area could explore:

Photoinduced Electron Transfer (PET): Investigation of PET reactions involving the imine as either an electron donor or acceptor could unlock novel transformations. acs.org The bulky nature of the substituents may influence the lifetime and subsequent reactivity of the resulting radical ion species.

Generation and Trapping of α-Amino Radicals: Single-electron reduction of the imine can generate α-amino radical species. mdpi.combeilstein-journals.org The steric hindrance from the tricyclohexyl framework could impart unusual stability or selectivity to these radicals, potentially enabling unique carbon-carbon bond-forming reactions that are difficult to achieve with less substituted imines.

Radical Additions to the Imine Double Bond: The C=N bond can act as a radical acceptor. nih.gov Studying the addition of various carbon- and heteroatom-centered radicals to this compound could lead to new methods for the synthesis of highly substituted amines. The regioselectivity and stereoselectivity of such additions would be of fundamental interest.

Masked N-Centered Radical Reactivity: A novel strategy involves using the N-centered radical character of a photoexcited imine to trigger subsequent bond-forming cascades. nih.gov Applying this concept to derivatives of this compound could provide access to complex, polycyclic nitrogen-containing architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.